(S)-Indacaterol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

An isomerous impurity of Indacaterol. Indacaterol is an ultra-long-acting β-adrenoceptor agonist used as an oral inhaled bronchodilator. It is indicated for the treatment of patients with chronic obstructive pulmonary disease (COPD).

科学的研究の応用

Indacaterol is an effective long-acting inhaled β2-agonist for the treatment of COPD. It provides 24-hour bronchodilation with once-daily dosing and has a fast onset of action. It significantly improves symptoms and health status in COPD patients compared to placebo and other treatments like formoterol and salmeterol (Dahl et al., 2010), (Kornmann et al., 2010), (Donohue et al., 2010).

Its pharmacogenetic characterization shows that indacaterol is effective in recombinant cells expressing common polymorphic variants of the human β2‐adrenoceptor, suggesting a broad efficacy across different genetic backgrounds (Sayers et al., 2009).

Indacaterol has demonstrated superior efficacy to twice-daily treatments like salmeterol in improving lung function and reducing symptoms in COPD patients (Korn et al., 2011).

In isolated human bronchi, indacaterol behaves as a long-acting β2-adrenoceptor agonist with high intrinsic efficacy and a faster onset of action compared to other similar drugs (Naline et al., 2007).

Indacaterol also has anti-inflammatory activity, inhibiting IgE-dependent responses in human lung mast cells (Scola et al., 2009).

It has been shown to improve exercise endurance and reduce lung hyperinflation in COPD patients (O’Donnell et al., 2011).

Indacaterol's pharmacological profile, including its impact on small airways in human and rat lung slices, demonstrates its suitability as a bronchodilator with a long duration of action and rapid onset (Sturton et al., 2008).

Indacaterol has been evaluated for its impact on quality of life and pulmonary function in COPD patients, showing significant improvements in these areas (Ohno et al., 2014).

特性

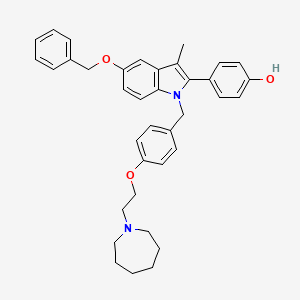

IUPAC Name |

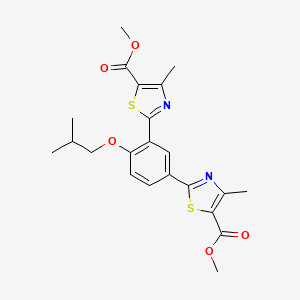

5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3.ClH/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24;/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUXBAOWHVOGFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the clinical benefits of (S)-Indacaterol compared to Tiotropium in treating COPD patients, as demonstrated by the research?

A1: The research paper [] presents a 12-week, blinded study comparing this compound and Tiotropium, both administered once daily, in patients with moderate-to-severe COPD. While both treatments showed similar efficacy in improving lung function (measured by forced expiratory volume in 1 second), this compound demonstrated significantly greater improvements in patient-reported outcomes. [] These include:

- Improved Breathlessness: Patients treated with this compound experienced greater improvements in the Transition Dyspnoea Index (TDI) total score, indicating better symptom relief related to breathlessness. []

- Enhanced Quality of Life: this compound-treated patients reported greater improvements in the St. George's Respiratory Questionnaire (SGRQ) total score, reflecting a more significant positive impact on their overall quality of life. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol](/img/structure/B602038.png)